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Introduction
Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is utilized in the

food and pharmaceutical industries for its low glycemic index and stability.[1][2] The hydrate

form of isomaltulose is often supplied as a crystalline powder. A critical physicochemical

property of any powdered excipient or active ingredient is its hygroscopicity, which describes its

tendency to take up moisture from the atmosphere. This property significantly influences the

material's handling, processing, storage stability, and performance in a final formulation.[3]

This technical guide provides a comprehensive overview of the hygroscopicity of isomaltulose
hydrate powder. It consolidates available data, outlines relevant experimental protocols for

hygroscopicity determination, and presents logical workflows for assessing this critical material

attribute. While specific quantitative moisture sorption isotherm data for pure isomaltulose
hydrate powder is not extensively available in public literature, this guide leverages information

from technical data sheets of commercial products and general principles of powder

hygroscopicity to provide a thorough understanding.

Physicochemical Properties of Isomaltulose Hydrate
Isomaltulose hydrate is a white, crystalline, odorless powder with a mild sweet taste.[4] It is a

reducing disaccharide and exists as a monohydrate.[5] Key properties are summarized in the

table below.
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Property Value/Description Source(s)

Chemical Name
6-O-α-D-glucopyranosyl-D-

fructofuranose monohydrate
[5]

Molecular Formula C₁₂H₂₂O₁₁·H₂O [6]

Molecular Weight 360.31 g/mol [7]

Appearance
White or colorless, crystalline

powder
[4]

Solubility Soluble in water [4]

Hygroscopicity Very low [8][9]

Recommended Storage

Temperature 15 °C - 30 °C,

Relative humidity not more

than 60%

[4]

Stability
Remains stable at 25 °C and

relative humidity up to 85%
[8]

Water Content
Max. 6.0 g/100 g (Karl Fischer

titration)
[4]

Hygroscopicity Profile of Isomaltulose Hydrate
Powder
Based on manufacturer data, isomaltulose hydrate powder exhibits very low hygroscopicity.

[8][9] This is a significant advantage in formulation development, as it suggests good physical

stability and handling properties even under conditions of fluctuating humidity. The powder is

reported to remain stable at 25°C and a relative humidity (RH) of up to 85%.[8] For long-term

storage, a relative humidity of not more than 60% is recommended to maintain its optimal

physical properties.[4]

Moisture Sorption Isotherm
A moisture sorption isotherm is a graphical representation of the equilibrium moisture content of

a material as a function of water activity (aw) or relative humidity at a constant temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.imcd.bg/product/palatinose-pstpa/01t6900000AXZxqAAH?business-group=food-nutrition
https://www.saigaonutri.com/uploads/file/technical-data-sheet-crystal-isomaltulose.pdf
https://www.simsonpharma.com/es/product/isomaltulose-hydrate
https://www.beneo.com/product/palatinose-pst?cmsid=063eff02-f915-4399-a323-af3de6390387&pdfname=palatinose_tm_pst-specification_v03_01-09-2022.ashx&industry=Human%20Nutrition&specification=Product%20sheet
https://www.beneo.com/product/palatinose-pst?cmsid=063eff02-f915-4399-a323-af3de6390387&pdfname=palatinose_tm_pst-specification_v03_01-09-2022.ashx&industry=Human%20Nutrition&specification=Product%20sheet
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates/palatinose
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates
https://www.beneo.com/product/palatinose-pst?cmsid=063eff02-f915-4399-a323-af3de6390387&pdfname=palatinose_tm_pst-specification_v03_01-09-2022.ashx&industry=Human%20Nutrition&specification=Product%20sheet
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates/palatinose
https://www.beneo.com/product/palatinose-pst?cmsid=063eff02-f915-4399-a323-af3de6390387&pdfname=palatinose_tm_pst-specification_v03_01-09-2022.ashx&industry=Human%20Nutrition&specification=Product%20sheet
https://www.benchchem.com/product/b15380426?utm_src=pdf-body
https://www.benchchem.com/product/b15380426?utm_src=pdf-body
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates/palatinose
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates/palatinose
https://www.beneo.com/product/palatinose-pst?cmsid=063eff02-f915-4399-a323-af3de6390387&pdfname=palatinose_tm_pst-specification_v03_01-09-2022.ashx&industry=Human%20Nutrition&specification=Product%20sheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific, detailed moisture sorption isotherm data for pure isomaltulose hydrate powder

is not readily available in the reviewed literature, its classification as "very low hygroscopic"

suggests a Type III or possibly a Type II isotherm with a very flat profile at low to mid-range

relative humidities, indicating minimal water uptake. A sharp increase in moisture content would

only be expected at very high relative humidities.

Critical Relative Humidity (CRH)
The critical relative humidity is the RH at which a crystalline solid begins to absorb a significant

amount of moisture, leading to deliquescence. Given that isomaltulose hydrate powder is

stable up to 85% RH, its CRH is likely above this value at 25°C.[8] This high CRH contributes

to its excellent physical stability and resistance to caking.

Experimental Protocols for Hygroscopicity
Assessment
The hygroscopicity of a powdered substance like isomaltulose hydrate can be quantitatively

determined using several established methods. The two most common techniques are the

static gravimetric method using saturated salt solutions and dynamic vapor sorption (DVS).

Static Gravimetric Method (Saturated Salt Slurry
Method)
This classic method involves exposing a pre-weighed, dried sample of the powder to a series of

sealed chambers, each containing a saturated salt solution that maintains a specific, known

relative humidity at a constant temperature.

Protocol:

Sample Preparation: Dry a known quantity of isomaltulose hydrate powder in a vacuum

oven at an appropriate temperature (e.g., 40-60°C) until a constant weight is achieved. This

establishes the dry weight of the sample.

Humidity Chambers: Prepare a series of desiccators or sealed chambers, each containing a

saturated solution of a different salt to create a range of relative humidities. (See table below

for examples).
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Equilibration: Place accurately weighed samples of the dried powder in open containers

within each humidity chamber.

Weight Measurement: Periodically remove the samples and weigh them until they reach a

constant weight, indicating that equilibrium with the surrounding atmosphere has been

achieved.

Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity

using the following formula:

EMC (% w/w) = [(We - Wd) / Wd] x 100

Where:

We is the equilibrium weight of the sample.

Wd is the dry weight of the sample.

Isotherm Construction: Plot the EMC as a function of the relative humidity (or water activity)

to generate the moisture sorption isotherm.

Table of Saturated Salt Solutions and their Corresponding Relative Humidities at 25°C:

Saturated Salt Solution Relative Humidity (%) at 25°C

Lithium Chloride (LiCl) 11.3

Magnesium Chloride (MgCl₂) 32.8

Potassium Carbonate (K₂CO₃) 43.2

Sodium Bromide (NaBr) 57.6

Sodium Chloride (NaCl) 75.3

Potassium Chloride (KCl) 84.3

Potassium Nitrate (KNO₃) 93.6

Dynamic Vapor Sorption (DVS)
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DVS is a more rapid and automated method for determining moisture sorption characteristics. It

involves continuously monitoring the mass of a sample as it is exposed to a precisely

controlled, stepwise or ramped profile of relative humidity at a constant temperature.

Protocol:

Sample Preparation: Place a small, accurately weighed sample of isomaltulose hydrate
powder into the DVS instrument's microbalance.

Drying: The instrument will typically start with a drying step, exposing the sample to a stream

of dry gas (0% RH) at a set temperature until a stable mass is recorded.

Sorption Phase: The relative humidity of the gas stream is then increased in a series of

programmed steps (e.g., 10% RH increments from 0% to 90%). The instrument holds the RH

at each step until the sample's mass equilibrates.

Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is

decreased in steps back to 0% to measure moisture loss.

Data Analysis: The instrument's software automatically records the mass change at each RH

step and generates both sorption and desorption isotherms. This can also reveal hysteresis,

where the desorption curve does not follow the sorption curve.

Visualizations of Experimental Workflows and
Logical Relationships
Workflow for Static Gravimetric Hygroscopicity Testing
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Caption: Workflow for determining hygroscopicity using the static gravimetric method.
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Workflow for Dynamic Vapor Sorption (DVS) Analysis
Caption: Automated workflow for Dynamic Vapor Sorption (DVS) analysis.

Implications for Formulation and Drug Development
The low hygroscopicity of isomaltulose hydrate powder offers several advantages for

researchers, scientists, and drug development professionals:

Improved Stability: The minimal moisture uptake helps to prevent physical changes such as

caking and agglomeration, as well as chemical degradation that can be accelerated by

moisture. This leads to a longer shelf life for both the raw material and the final product.

Enhanced Flowability: Powders that do not readily absorb moisture tend to have better flow

properties, which is crucial for manufacturing processes such as tableting and capsule filling

to ensure uniform dosage.

Simplified Handling and Storage: The low hygroscopicity reduces the need for stringent

environmental controls during handling and storage, potentially lowering manufacturing

costs.

Predictable Performance: The consistent physical state of the powder over a wide range of

humidity conditions ensures more predictable and reproducible performance in formulations.

Conclusion
Isomaltulose hydrate powder is a physically stable excipient with very low hygroscopicity.

While detailed public data on its moisture sorption isotherm is limited, information from

manufacturers indicates that it remains stable at ambient temperatures up to a relative humidity

of 85%.[8] This characteristic makes it an excellent candidate for use in solid dosage forms and

other formulations where moisture sensitivity is a concern. For precise characterization, it is

recommended that researchers perform their own hygroscopicity studies using standardized

methods such as the static gravimetric technique or Dynamic Vapor Sorption, as outlined in this

guide. The inherent stability of isomaltulose hydrate with respect to atmospheric moisture

simplifies its handling and storage and contributes to the development of robust and reliable

pharmaceutical and nutraceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15380426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

